![molecular formula C5H3ClN4 B2455256 7-Cloro-[1,2,4]triazolo[4,3-c]pirimidina CAS No. 923191-97-3](/img/structure/B2455256.png)

7-Cloro-[1,2,4]triazolo[4,3-c]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

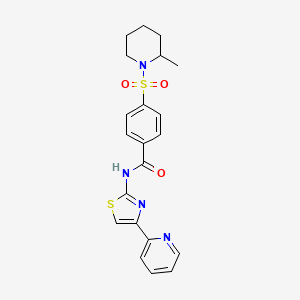

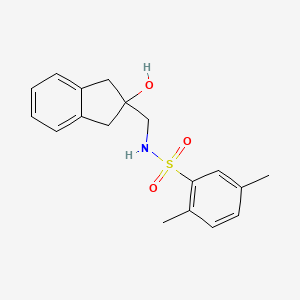

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a specialty product for proteomics research . It has a molecular formula of C5H3ClN4 and a molecular weight of 154.56 .

Synthesis Analysis

The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

The Inchi Code of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is 1S/C5H3ClN4/c6-4-1-5-9-8-3-10 (5)2-7-4/h1-3H . The key to understanding the molecular structure lies in the Inchi Code, which provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

The Dimroth rearrangement is a key chemical reaction involved in the synthesis of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Physical And Chemical Properties Analysis

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine has a molecular weight of 154.56 . It is recommended to be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación

- 7-Cloro-[1,2,4]triazolo[4,3-c]pirimidina sirve como un andamiaje valioso para diseñar nuevos fármacos. Los investigadores exploran sus derivados para desarrollar posibles agentes antivirales, antibacterianos o antifúngicos. Por ejemplo, las modificaciones de esta estructura central pueden conducir a compuestos con propiedades farmacológicas mejoradas .

- La estructura del compuesto lo convierte en un candidato interesante para estudios de inhibición de quinasa. Los investigadores investigan su potencial como inhibidor selectivo contra quinasas específicas involucradas en las vías de señalización celular. Estos inhibidores pueden tener aplicaciones en terapia contra el cáncer u otras enfermedades donde la desregulación de la quinasa juega un papel .

- Los científicos exploran los derivados de this compound por su actividad antifúngica. Estos compuestos podrían ser efectivos contra infecciones fúngicas, proporcionando una alternativa a los tratamientos existentes .

- Los investigadores utilizan versiones modificadas de este compuesto como sondas bioquímicas para estudiar los procesos celulares. Además, sus derivados fluorescentes pueden servir como agentes de imagenología para visualizar componentes o vías celulares específicas .

- El andamiaje triazolo-pirimidina tiene aplicaciones potenciales en agroquímicos. Los investigadores investigan sus propiedades pesticidas, con el objetivo de desarrollar alternativas ecológicas a los pesticidas convencionales .

- Los derivados de this compound se pueden incorporar en dispositivos electrónicos orgánicos. Sus propiedades electrónicas únicas los convierten en candidatos interesantes para semiconductores orgánicos, materiales emisores de luz o sensores .

Química Medicinal y Desarrollo de Fármacos

Inhibidores de Quinasa

Agentes Antifúngicos

Sondas Bioquímicas y Agentes de Imagenología

Agroquímicos y Pesticidas

Ciencia de Materiales y Electrónica Orgánica

Mecanismo De Acción

Target of Action

The primary target of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 by 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine affects the cell cycle progression pathway . This disruption leads to cell cycle arrest and apoptosis, which are downstream effects of CDK2 inhibition . The compound’s action on CDK2 also impacts the AKT signaling pathway, a related pathway to the ERK signaling pathway .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have suitable pharmacokinetic properties .

Result of Action

The result of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine’s action is the inhibition of cell proliferation . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Action Environment

The action environment of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine can influence its action, efficacy, and stability. It’s worth noting that the compound’s stability may be affected by storage conditions, as it is recommended to be stored at 28°C .

Análisis Bioquímico

Biochemical Properties

Related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been shown to inhibit CDK2, a cyclin-dependent kinase important in cell cycle regulation .

Molecular Mechanism

Related compounds have been shown to inhibit CDK2, suggesting that 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine may have similar effects .

Propiedades

IUPAC Name |

7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPWNUDUDIHZQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN2C1=NN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923191-97-3 |

Source

|

| Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-Methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2455174.png)

![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)

![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B2455190.png)

![3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride](/img/structure/B2455191.png)

![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2455193.png)

![4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one](/img/structure/B2455196.png)